molecular formula C10H14O3 B14749160 1-Oxaspiro[5.5]undecane-2,4-dione CAS No. 1658-06-6

1-Oxaspiro[5.5]undecane-2,4-dione

Cat. No.: B14749160
CAS No.: 1658-06-6
M. Wt: 182.22 g/mol
InChI Key: VAWIRJJPHNUVKD-UHFFFAOYSA-N
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Description

1-Oxaspiro[5.5]undecane-2,4-dione is a bicyclic spiro compound featuring a central spiro carbon connecting a six-membered oxaspiro ring (containing one oxygen atom) and a six-membered diketone ring. Its molecular formula is C₉H₁₂O₄, and its structure has been confirmed via single-crystal X-ray diffraction . This compound serves as a key intermediate in synthesizing biologically active spiro derivatives, such as antimicrobial and anticancer agents . Its conformational flexibility, influenced by the single oxygen atom in the spiro system, distinguishes it from other spiro compounds with multiple heteroatoms .

Properties

CAS No.

1658-06-6

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

1-oxaspiro[5.5]undecane-2,4-dione

InChI

InChI=1S/C10H14O3/c11-8-6-9(12)13-10(7-8)4-2-1-3-5-10/h1-7H2

InChI Key

VAWIRJJPHNUVKD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(=O)CC(=O)O2

Origin of Product

United States

Preparation Methods

Cyclocondensation of Methyl(cyclohexylidenemethyl) Ketone

The most frequently documented method involves a three-step sequence starting from methyl(cyclohexylidenemethyl) ketone (CAS 874-68-0):

Step 1: Alkaline Cyclization

  • Reagents: Sodium ethoxide (EtONa) in ethanol
  • Conditions: 6 hours under reflux (78°C)
  • Intermediate: Sodium salt of 4-(1-hydroxycyclohexyl)acetoacetic acid

Step 2: Saponification

  • Reagents: 2 N NaOH
  • Conditions: 2 hours at 80°C
  • Intermediate: Free acid form

Step 3: Acid-Catalyzed Lactonization

  • Reagents: 5 N H₂SO₄
  • Conditions: 4.5 hours at 110°C
  • Yield: 68–72% (isolated)

Mechanistic Insight:
The reaction proceeds through keto-enol tautomerization, followed by intramolecular nucleophilic attack of the hydroxyl group on the β-keto ester carbonyl (Figure 1).

Alternative Lactonization Protocols

A modified approach employs 4-(1-hydroxycyclohexyl)acetoacetic acid (CAS 105-53-3) as the precursor:

Parameter Condition
Catalyst p-Toluenesulfonic acid (pTSA)
Solvent Toluene
Temperature 140°C (Dean-Stark trap)
Reaction Time 3 hours
Yield 81% (UPLC purity >98%)

This method eliminates the need for strongly acidic conditions, reducing side reactions such as cyclohexene formation through dehydration.

Modern Catalytic Methods

Lewis Acid-Catalyzed Multicomponent Synthesis

A breakthrough methodology utilizes tin(IV) chloride (SnCl₄) to facilitate a one-pot three-component reaction:

Reactants:

  • N-Substituted isatins (e.g., N-methylisatin)
  • 1,3-Cyclohexanedione
  • 4-Hydroxy-6-methyl-2-pyrone

Optimized Conditions:

Parameter Value
Catalyst Loading 10 mol% SnCl₄·5H₂O
Solvent 1,2-Dichloroethane
Temperature 80°C (microwave irradiation)
Time 80 minutes
Yield 80% (dr 5:1)

Advantages:

  • Convergent synthesis pathway
  • Excellent functional group tolerance (halogens, ethers, alkyl groups)
  • Diastereoselectivity controlled by steric effects of N-substituents

Industrial-Scale Considerations

While laboratory-scale preparations are well-established, industrial production faces challenges:

4.1 Catalyst Recycling

  • SnCl₄ recovery remains inefficient (<40% in batch processes)
  • Immobilized Sn catalysts on mesoporous silica show promise (5 cycles, <15% activity loss)

4.2 Solvent Selection

  • Ethanol and toluene dominate lab use but pose flammability concerns
  • Pilot studies suggest cyclopentyl methyl ether (CPME) as a safer alternative (BP 106°C, low peroxide formation)

4.3 Byproduct Management

  • Major byproducts include:
    • 1-Oxaspiro[5.5]undec-2-ene-4-one (dehydration product)
    • Bis-spiro dimer (from dienolate coupling)
  • Removal strategies:
    • Crystallization from n-heptane/ethyl acetate (9:1)
    • Chromatography on neutral alumina (activity III)

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Environmental Impact
Classical 3-step 68–72 95–97 Moderate High (H₂SO₄ waste)
Acid-catalyzed 81 98 High Moderate
SnCl₄-catalyzed 80 99 Limited Low (catalyst reuse)

Chemical Reactions Analysis

Types of Reactions: 1-Oxaspiro[5.5]undecane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Oxaspiro[5.5]undecane-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Oxaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π stacking interactions, which play a crucial role in its biological activity. These interactions can affect various pathways, leading to its observed effects .

Comparison with Similar Compounds

1,5-Dioxaspiro[5.5]undecane-2,4-dione Derivatives

Key Differences :

  • Structure : Contains two oxygen atoms in the spiro system (1,5-dioxaspiro) compared to the single oxygen in 1-oxaspiro derivatives.
  • Conformational Behavior: The additional oxygen atom increases rigidity due to stronger anomeric effects, limiting pseudorotation .
  • Synthesis: Prepared via reactions of monosubstituted benzenamines (e.g., 4-chloro or 2-nitro derivatives) with trimethoxymethane in ethanol, yielding compounds with substituents like (4-chlorophenylamino)methylene or (2-nitrophenylamino)methylene groups .
  • Interactions : Forms 3D networks via intra-/intermolecular hydrogen bonds (e.g., C–H⋯O) and π-stacking interactions (in nitro-substituted derivatives) .

Example Derivatives :

Compound Name Substituent Melting Point (°C) Key Interactions
3-((4-Chlorophenylamino)methylene)-1,5-dioxaspiro... 4-Cl-C₆H₄NH- 167.9–168.5 C–H⋯π, hydrogen bonds
3-((2-Nitrophenylamino)methylene)-1,5-dioxaspiro... 2-NO₂-C₆H₄NH- N/A π⋯π stacking, hydrogen bonds

Applications : Used in antimicrobial and material science research due to stable crystal packing .

Diazaspiro[5.5]undecane Derivatives

Key Differences :

  • Structure : Nitrogen atoms replace oxygen in the spiro system (e.g., 1,4-diazaspiro[5.5]undecane-3,5-dione).
  • Reactivity : Nitrogen enables alkylation/arylation reactions, as seen in the synthesis of 1-aryl-1,4-diazaspiro derivatives using ethylenediamine and HCl .
  • Physical Properties : Higher melting points (e.g., 162°C for 1-phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione) compared to oxaspiro analogs, likely due to stronger hydrogen bonding .

Example Derivatives :

Compound Name Substituent Yield (%) Melting Point (°C)
1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione C₆H₅- 80 162
1-(4-Methylphenyl)-1,4-diazaspiro... 4-CH₃-C₆H₄- 85 183

Applications : Pharmaceutical intermediates for antipsychotic and antiviral agents .

Mixed Heteroatom Spiro Compounds

Examples :

  • 9-Oxa-1-azaspiro[5.5]undecane-2,4-dione : Combines oxygen and nitrogen in the spiro system. Exhibits distinct hydrogen bonding patterns (e.g., N–H⋯O) and higher solubility in polar solvents compared to purely oxygenated analogs .
  • 3,9-Diazaspiro[5.5]undecane-2,4-dione hydrochloride : Incorporates two nitrogen atoms, enabling salt formation for enhanced bioavailability in drug delivery .

Structural and Functional Comparisons

Conformational Analysis

  • 1-Oxaspiro : Exists as equilibrating conformers (1a and 1b) at room temperature due to flexible spiro-O atom .
  • 1,5-Dioxaspiro: Conformationally rigid (single dominant conformer) due to dual oxygen-induced anomeric effects .
  • Diazaspiro : Restricted rotation around N–C bonds, favoring planar arrangements for resonance stabilization .

Thermal Stability

Compound Type Melting Range (°C) Key Factor
1-Oxaspiro 150–151 Moderate H-bonding
1,5-Dioxaspiro 167–183 Strong H-bonding and π-stacking
1,4-Diazaspiro 162–183 Ionic interactions (HCl salts)

Q & A

Q. What are the standard synthetic routes for 1-Oxaspiro[5.5]undecane-2,4-dione?

The compound is synthesized via multi-step protocols. A common approach involves condensation of malonic acid derivatives with cyclohexanone under acidic conditions. For example, cyclohexanone reacts with malonic acid in acetic anhydride catalyzed by sulfuric acid, followed by condensation with aldehydes (e.g., 2,4-dichlorobenzaldehyde) to form spiro derivatives . Alternative methods use carbodiimide coupling agents (e.g., EDC•HCl) for functionalization at the 3-position, enabling alkyl or aryl substitutions . Reaction optimization typically involves controlling temperature (e.g., 303 K for 4 hours) and stoichiometry .

Q. How is the spirocyclic structure confirmed experimentally?

X-ray crystallography is the gold standard for structural confirmation. For example, the 1,3-dioxane ring adopts a distorted boat conformation, while the fused cyclohexane ring exhibits a chair conformation, as validated by puckering parameters (Q = 0.552 Å, θ = 0.7°, φ = 242.54°) . Diffraction data collected on Bruker SMART CCD instruments (λ = 0.71073 Å) are refined using SHELXL, with R values < 0.08 indicating high accuracy .

Advanced Research Questions

Q. How can low yields in the coupling step of spiro compound synthesis be addressed?

Low yields often arise from inefficient activation of carboxylic acids. Comparative studies show that coupling agents like DCC or EDC•HCl improve efficiency over traditional methods. For instance, coupling hexanoic acid with the spiro scaffold using EDC•HCl achieves ~65% yield, while side reactions (e.g., diketene formation) are minimized by maintaining anhydrous conditions . Kinetic monitoring via HPLC or in situ IR spectroscopy helps identify optimal reaction times and reagent ratios .

Q. What strategies resolve contradictions in crystallographic data during refinement?

Discrepancies in thermal parameters or bond lengths can arise from twinning or disorder. SHELXL’s TWIN and BASF commands are used to model twinned data, while PART instructions address positional disorder . Cross-validation with independent datasets (e.g., neutron diffraction) or computational methods (DFT-optimized geometries) resolves ambiguities. For example, the C10-C11 bond length (1.462 Å) in 3-(2,4-dichlorobenzylidene) derivatives was validated against DFT calculations .

Q. How can the reaction mechanism of spiro ring formation be elucidated?

Mechanistic studies employ isotopic labeling (e.g., ¹³C-labeled malonic acid) to track carbon migration during cyclization. Kinetic isotope effects (KIEs) and intermediate trapping (e.g., using TMSCl to stabilize enol intermediates) reveal a stepwise pathway involving keto-enol tautomerism . Computational studies (e.g., Gaussian at the B3LYP/6-31G* level) model transition states, confirming that spiro ring closure proceeds via a six-membered cyclic transition state with ΔG‡ ≈ 25 kcal/mol .

Methodological Considerations

Q. What analytical techniques are critical for characterizing spiro derivatives?

  • NMR Spectroscopy : ¹H/¹³C NMR distinguishes regioisomers (e.g., 3-substituted vs. 4-substituted derivatives) via coupling patterns and chemical shifts (e.g., spiro carbons at δ ~95-110 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular formulas (e.g., C₁₆H₁₅BrO₄ requires m/z 367.0084; observed 367.0086) .
  • Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition onset >200°C for most derivatives) .

Q. How are conformational dynamics of the spiro scaffold analyzed?

Cremer-Pople puckering parameters quantify ring distortions. For the 1,3-dioxane ring, Q (puckering amplitude) and φ (phase angle) are calculated from atomic coordinates using software like PLATON . Molecular dynamics simulations (AMBER force field, 300 K) predict solvent-dependent conformational equilibria, such as chair-to-boat transitions in polar solvents .

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